molecular formula C4H7ClN2O B2914756 Isoxazol-3-YL-methylamine hydrochloride CAS No. 1273566-13-4

Isoxazol-3-YL-methylamine hydrochloride

Cat. No.: B2914756
CAS No.: 1273566-13-4
M. Wt: 134.56
InChI Key: MWXBFHJQWUXYMG-UHFFFAOYSA-N
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Description

Isoxazol-3-YL-methylamine hydrochloride is a chemical compound with the molecular formula C4H7ClN2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their significant biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoxazol-3-YL-methylamine hydrochloride can be synthesized through various methods. One common approach involves the reaction of isoxazole with methylamine in the presence of hydrochloric acid. This reaction typically requires controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction efficiency. For example, copper (I) or ruthenium (II) catalysts are commonly employed in the (3 + 2) cycloaddition reactions to form the isoxazole ring . Additionally, microwave-assisted synthesis has been reported to be an efficient method for producing isoxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

Isoxazol-3-YL-methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield different oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of compounds .

Comparison with Similar Compounds

Similar Compounds

Isoxazol-3-YL-methylamine hydrochloride can be compared with other isoxazole derivatives, such as:

Uniqueness

This compound is unique due to its specific functional groups and the hydrochloride salt form, which can influence its solubility and reactivity. Additionally, its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

N-methyl-1,2-oxazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.ClH/c1-5-4-2-3-7-6-4;/h2-3H,1H3,(H,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXBFHJQWUXYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NOC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273566-13-4
Record name N-methyl-1,2-oxazol-3-amine hydrochloride
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